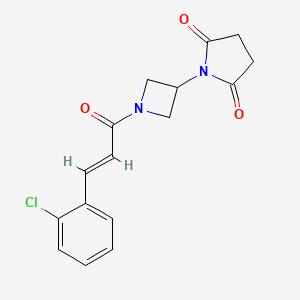

![molecular formula C8H14Cl2N4 B2652203 N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-68-7](/img/structure/B2652203.png)

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

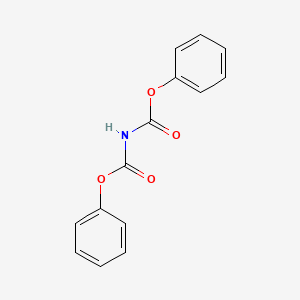

“N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N4 . It is related to the field of medicine synthesis and medicine quality research .

Synthesis Analysis

The synthesis of this compound involves dissolving N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in a first organic solvent, catalyzing by an acid-binding agent to react with methyl 3-chloro-3-oxopropanoate .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 237.130 Da and a monoisotopic mass of 236.059555 Da .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis of novel pyrimidine derivatives, including methods for N-arylpyrimidin-2-amine derivatives using palladium catalysts, indicating a broad interest in the development of new heterocyclic compounds with potential biological activities (El-Deeb, Ryu, & Lee, 2008). Additionally, research into the synthesis and characterization of stable betainic pyrimidinaminides reveals a continued effort to understand the chemical properties and stability of pyrimidine-based compounds (Schmidt, 2002).

Biological Evaluation

The exploration of biological activities and therapeutic potentials of pyrimidine derivatives is a significant area of research. For instance, studies have demonstrated the synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents, highlighting the central nervous system (CNS) activity of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016). Another study on the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives in spontaneously hypertensive rats shows the potential of pyrimidine derivatives in cardiovascular disease treatment (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Potential Therapeutic Uses

Research on dihydrofolate reductase (DHFR) inhibitors based on 2,4-diaminopyrimidines for potential applications in antibacterial therapies reveals the therapeutic relevance of pyrimidine derivatives (Wyss et al., 2003). Another study reports the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor, showcasing the utility of pyrimidine derivatives in cancer research (Zhou et al., 2008).

Safety and Hazards

Future Directions

The future directions for research on “N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride” and similar compounds could involve further exploration of their pharmacological effects, particularly their anti-inflammatory properties . Additionally, the development of new synthesis methods and the study of their structure-activity relationships could also be areas of interest .

properties

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPXVKUSJFPCNR-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC2=NC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)

![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)

![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)

![(2-(Ethylsulfonyl)phenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2652141.png)

![[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate](/img/structure/B2652142.png)

![2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2652143.png)